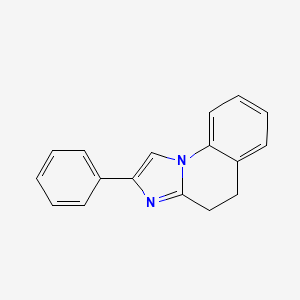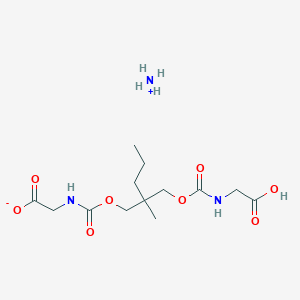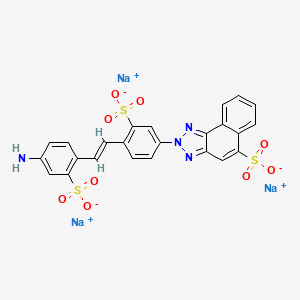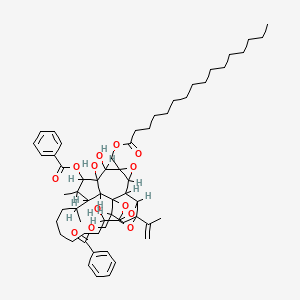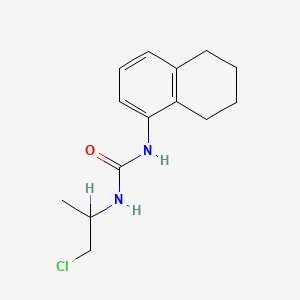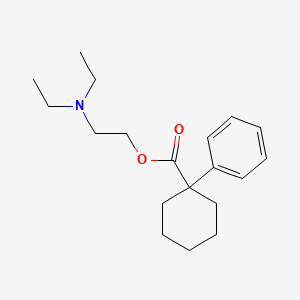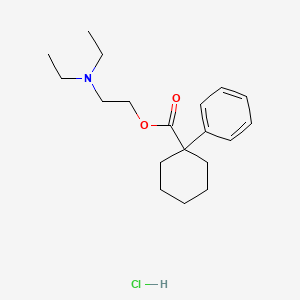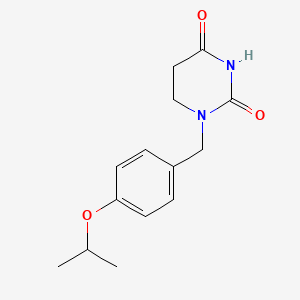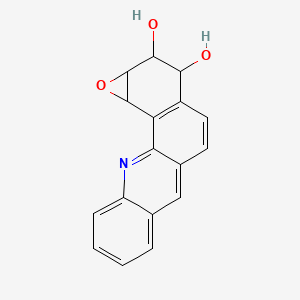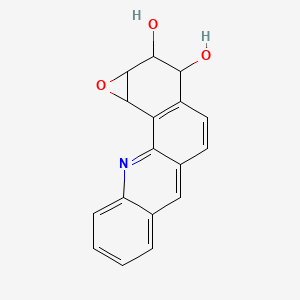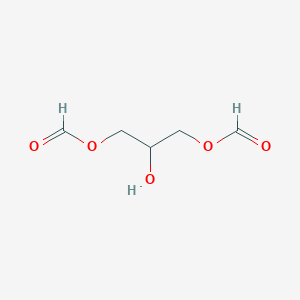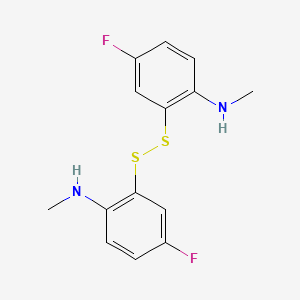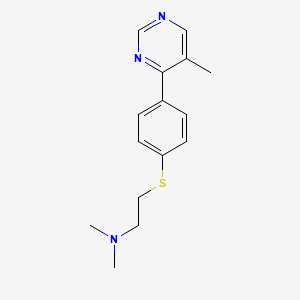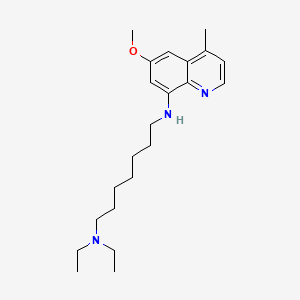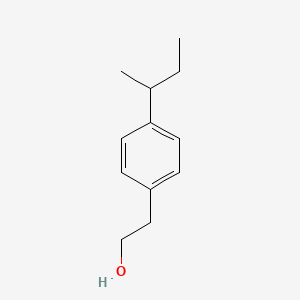
2-(4-Butan-2-ylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butan-2-ylphenyl)ethanol is an organic compound with the molecular formula C12H18O. It is a type of alcohol that features a phenyl group substituted with a butan-2-yl group and an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-ylphenyl)ethanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound like 2-butanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butan-2-ylphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Tosylates
Scientific Research Applications
2-(4-Butan-2-ylphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Butan-2-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An alcohol with a phenyl group and an ethanol group, commonly used in fragrances and flavors.
4-Butylphenol: A phenol derivative with a butyl group, known for its antimicrobial properties.
2-Butanol: A secondary alcohol with a butyl group, used as a solvent and in the production of other chemicals.
Uniqueness
2-(4-Butan-2-ylphenyl)ethanol is unique due to its specific structural features, which combine the properties of both phenyl and butyl groups.
Properties
CAS No. |
6279-90-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
CIEGAWJENFWOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


